4-Bromo-2-(methylsulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

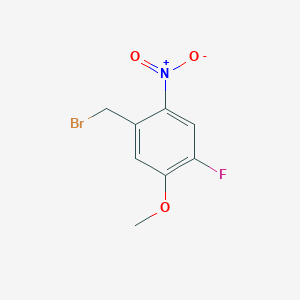

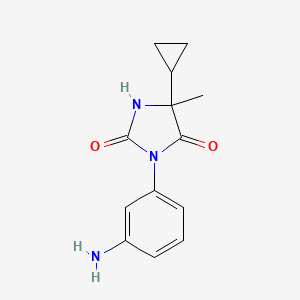

4-Bromo-2-(methylsulfonyl)aniline is a chemical compound with a molecular weight of 250.12 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a methylsulfonyl group attached to it, as well as an amino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, anilines are known to undergo a variety of reactions. For instance, direct bromination of aniline can produce a variety of polybrominated and oxidized products .Physical and Chemical Properties Analysis

This compound is a solid crystal at ambient temperature . It has a boiling point of 130-132 degrees .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A study by Mphahlele and Maluleka (2021) detailed the synthesis of N-(2-cyanophenyl)disulfonamides using 5-halogenoanthranilamide derivatives, involving 4-bromo-2-cyanophenyl-N-(methylsulfonyl)methanesulfonamide as a model. The structures were characterized using NMR, IR, mass spectrometry, and X-ray diffraction, alongside theoretical calculations (Mphahlele & Maluleka, 2021).

Chemoselective Reactions

- Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, highlighting the selective displacement of different groups by anilines and secondary aliphatic amines (Baiazitov et al., 2013).

Herbicidal Activity and Molecular Docking

- Li et al. (2021) synthesized acyl thiourea derivatives containing aniline moiety, which showed significant herbicidal activity. The study included molecular docking to assess the possible mechanism of herbicidal activity (Li et al., 2021).

Polymerization Studies

- Royappa et al. (2001) explored the polymerization of 4-aminodiphenylamine-2-sulfonic acid to produce sulfonated polyaniline, a compound related to 4-bromo-2-(methylsulfonyl)aniline. This polymer showed potential in applications requiring solubility in aqueous base and polar solvents (Royappa et al., 2001).

Spectroscopic Investigation

- Ramalingam et al. (2010) conducted FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline, a molecule similar to this compound. The study provided insights into the molecular geometry and vibrational frequencies, which are key for understanding the properties of such compounds (Ramalingam et al., 2010).

Sulfur Dioxide Insertion in Organic Synthesis

- Liu et al. (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines. This process demonstrates the versatility of anilines in organic synthesis (Liu et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

In terms of its potential applications, it’s worth noting that compounds like 4-bromo-2-methanesulfonylaniline could be used in Suzuki–Miyaura coupling reactions , a type of reaction that is widely applied in forming carbon-carbon bonds . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst .

Propriétés

IUPAC Name |

4-bromo-2-methylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCPDZJAXURNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)

![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)